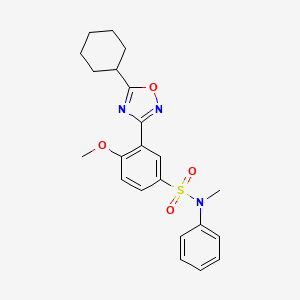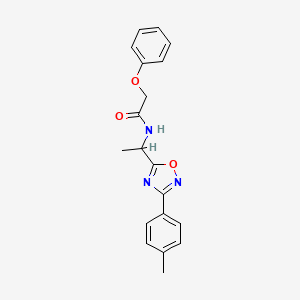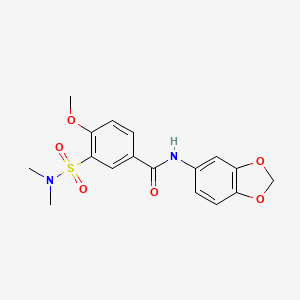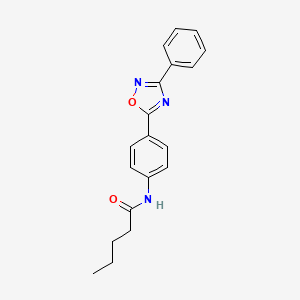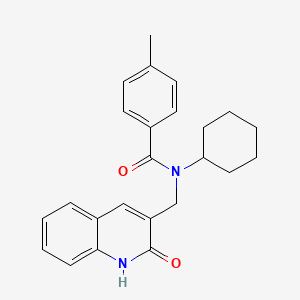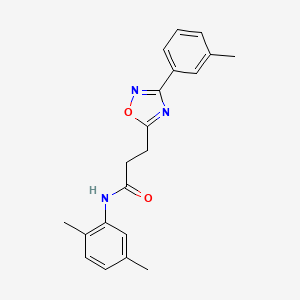
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to undergo a photoinduced electron transfer (PET) process, which results in the generation of a fluorescent signal. When this compound is exposed to ROS, the PET process is disrupted, resulting in a decrease in fluorescence intensity. This allows for the selective detection of ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells, making it a safe and effective tool for studying biological processes. It has been shown to be non-toxic and non-cytotoxic, even at high concentrations, and does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high selectivity for detecting ROS in living cells. It is also easy to use and does not require any specialized equipment. However, there are some limitations to its use, including its limited stability in aqueous solutions and its sensitivity to light and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could involve the development of new derivatives of this compound that have improved stability and sensitivity. Another area of research could involve the use of this compound in combination with other fluorescent probes to study multiple biological processes simultaneously. Additionally, this compound could be used in conjunction with other imaging techniques, such as confocal microscopy, to provide more detailed information about the location and activity of ROS in living cells. Overall, the potential applications of this compound in scientific research are vast and exciting, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate to form 2,5-dimethylphenyl hydrazine. This intermediate is then reacted with m-tolylglyoxal to form the oxadiazole ring, which is subsequently reacted with 3-bromopropionyl chloride to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescence imaging, where this compound has been used as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play an important role in cell signaling and homeostasis, but can also cause damage to cells if their levels become too high. This compound has been shown to be highly selective for detecting ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-4-6-16(11-13)20-22-19(25-23-20)10-9-18(24)21-17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWNPLQEVMZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
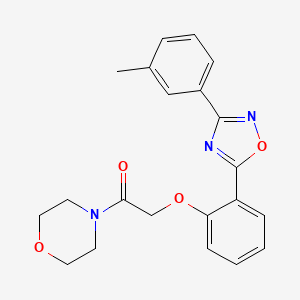
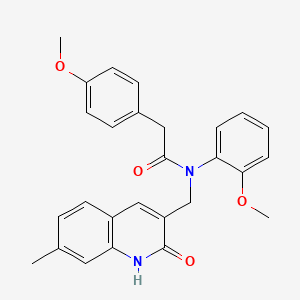



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)

